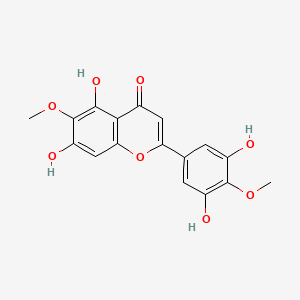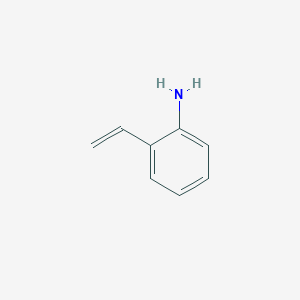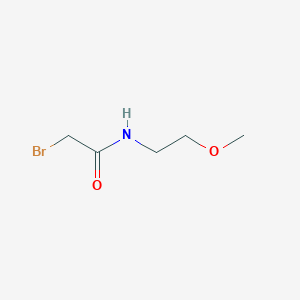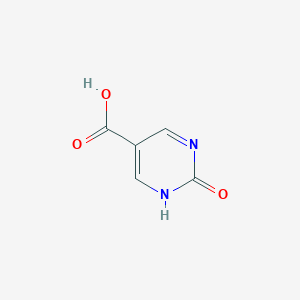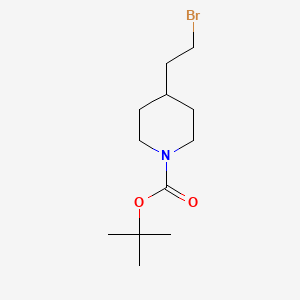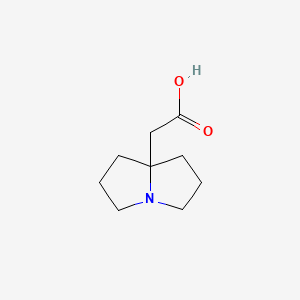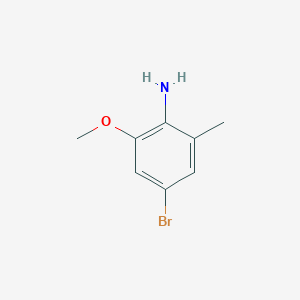![molecular formula C12H14F3NO2 B1311304 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone CAS No. 333303-11-0](/img/structure/B1311304.png)
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a Schiff base derivative, which are often synthesized by the condensation of the corresponding aldehydes and amines . They exhibit a strong intramolecular H-bonding between the H-atom of the hydroxy group and the N-atom of the imine moiety .
Synthesis Analysis
Schiff base compounds are commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the final product .Molecular Structure Analysis
The Schiff base compound has been characterized by IR, UV–Vis, and 1 H and 13 C NMR techniques . These properties were also investigated from a calculative point of view .Physical And Chemical Properties Analysis
Schiff bases have a wide range of applications spanning the industrial, pharmaceutical, biological, and chemical fields . They are industrially used as dyes and pigments in textile in addition to their application in pharmacology for the synthesis of antibiotics, antiallergic and antitumor substances .Wissenschaftliche Forschungsanwendungen
Photoluminescent Material Development
This compound exhibits properties that make it suitable for developing photoluminescent materials . Its structure allows for intramolecular charge transfer (ICT) effects, which are crucial for photoluminescence. By modulating ICT, researchers can tailor the optical properties of materials for various applications, including organic light-emitting diodes (OLEDs) and other display technologies.
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used in high-performance liquid chromatography (HPLC) methods for the determination of pharmaceutical substances . The compound’s structure, which includes a fluorophore, could potentially aid in the detection and quantification of analytes when coupled with UV detectors.
Biotechnology Research
The compound’s derivatives have been explored for their potential in biotechnology applications, particularly as DNA probes and anticancer agents . Their ability to interact with DNA and plasma proteins suggests they could be used in the design of new chemical probes or therapeutic agents.
Materials Science
In materials science, the compound’s derivatives show promise in optoelectronic devices due to their suitable optical and electronic properties . They could be used in the development of metal–organic semiconductor diodes and other components that require materials with specific refractive indices and dispersion behaviors.
Pharmacology
The compound’s derivatives are being studied for their pharmacological applications. They have been involved in the synthesis of coumarin derivatives, which are significant in the development of new drugs due to their biological activities . The compound’s structure could be key in synthesizing new molecules with potential therapeutic benefits.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
For instance, Quinacrine, an acridine derivative, has been used as an antimalarial drug and as an antibiotic . It is used in cell biological experiments as an inhibitor of phospholipase A2 .
Mode of Action
It is known that similar compounds, such as quinacrine, bind to deoxyribonucleic acid (dna) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (rna) .
Biochemical Pathways
Quinacrine, a similar compound, is known to inhibit succinate oxidation and interfere with electron transport
Pharmacokinetics
Similar compounds like diethylamino hydroxybenzoyl hexyl benzoate, an organic uv filter, have been shown to have good absorption in the uv-a range . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
Similar compounds like quinacrine have been used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the nanoparticles of Diethylamino hydroxybenzoyl hexyl benzoate, a popular organic UVA filter, were prepared by an advanced ultrasonic micro-flow reactor . The surfactant-stabilized nanoparticles of this compound can maintain its stability and enhance the water solubility of the compound compared with that of the solution phase .
Eigenschaften
IUPAC Name |
1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(4-2)8-5-6-9(10(17)7-8)11(18)12(13,14)15/h5-7,17H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVOCVYNBQRORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444808 |
Source


|
| Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
CAS RN |
333303-11-0 |
Source


|
| Record name | 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

